

# Comprehensive Technical Profile of Perillic Acid: Chemical Properties, Metabolism, and Research Applications

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## Compound Focus: (S)-(-)-Perillic acid

CAS No.: 23635-14-5

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## Introduction to Perillic Acid

**Perillic acid** is a monoterpenoid compound with significant relevance in biochemical and pharmaceutical research. This **monocarboxylic acid** belongs to the class of **menthane monoterpenoids**, characterized by a specific cyclohexane ring structure with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. As a **metabolic derivative** of compounds such as limonene and perillyl aldehyde, perillic acid has attracted substantial scientific interest due to its potential bioactive properties and natural occurrence in various plant species. The compound's **hydrophobic nature** and structural features make it a valuable subject for investigations in drug development, natural product chemistry, and metabolic studies [1] [2] [3].

This technical guide provides a comprehensive overview of perillic acid, consolidating essential chemical, analytical, and biological data from authoritative databases and scientific sources. Designed for researchers, scientists, and drug development professionals, this document aims to support experimental design, data interpretation, and further investigation of this biologically relevant compound. The information presented herein spans chemical identification, structural properties, natural occurrence, metabolic pathways, experimental protocols, and potential research applications, with particular emphasis on its representation in the **ChEBI database** (Chemical Entities of Biological Interest) under accession number **36999** [4] [5].

## Chemical Identification and Database Identifiers

Perillic acid has been systematically categorized across multiple chemical databases, ensuring proper identification and cross-referencing for research purposes. The compound's **chemical structure** features a cyclohexene ring with a carboxylic acid functional group at position 1 and an isopropenyl substituent at position 4, constituting its characteristic **p-menthane skeleton**. This structural configuration classifies it as a **monocyclic monoterpenoid** with specific stereochemical considerations that may influence its biological activity and physicochemical behavior [1] [2].

The following table summarizes the primary database identifiers and chemical classification information for perillic acid:

Table 1: Database Identifiers and Chemical Classification of Perillic Acid

Identifier Type	Value	Source
CAS Registry Number	7694-45-3	[1] [2]
ChEBI ID	36999	[4] [5] [6]
KEGG COMPOUND ID	C11924	[4]
PubChem CID	1256, 14085	[4] [6]
FooDB ID	FDB013215	[1]
HMDB ID	HMDB0004586	[6]
ChemSpider ID	1218	[6]
IUPAC Name	4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid	[1] [2] [3]
Traditional Name	Perillic acid	[2] [6]
Chemical Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	[1] [7] [2]
Compound Class	Menthane monoterpenoids	[1] [2] [6]

The **systematic nomenclature** and structural representation of perillic acid are consistent across these databases, facilitating accurate communication and data retrieval. The compound is also known by several synonyms, including **4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid**, **4-isopropenylcyclohex-1-enecarboxylic acid**, and **perillate**, which researchers should consider when conducting literature searches or database queries [1] [2] [6]. The **standardized InChI identifier** (InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)) and **InChI key** (CDSMSBUVCWHORP-UHFFFAOYSA-N) provide machine-readable representations of the molecular structure that are essential for computational chemistry and cheminformatics applications [1] [7] [4].

## Chemical Classification and Properties

### Structural Classification and Characteristics

Perillic acid belongs to several hierarchical chemical classifications that define its structural characteristics and potential biological activities. According to the **ChEBI ontology** and other chemical databases, perillic acid is primarily classified as a **menthane monoterpenoid**, which places it within the broader category of **prenol lipids** and **monoterpenoids**. More specifically, it is characterized as a **p-menthane monoterpenoid** with a monocyclic structure based on the p-menthane backbone. The compound's molecular framework consists of **aliphatic homomonocyclic components**, featuring a six-membered cyclohexene ring with an unsaturated carboxylic acid functionality, which classifies it as an  **$\alpha,\beta$ -unsaturated monocarboxylic acid** [1] [2] [6].

The compound's structural features significantly influence its chemical behavior and biological interactions. The **cyclohexene ring** provides rigidity to the molecular structure, while the **carboxylic acid group** at position 1 contributes to its acidic character and potential for forming ionic interactions. The **isopropenyl substituent** at position 4 enhances the compound's hydrophobicity and may participate in specific biological recognition processes. These structural attributes collectively define perillic acid's physicochemical properties and its capacity to engage in various chemical reactions and molecular interactions [1] [2].

### Physicochemical and Predicted ADME Properties

The physicochemical profile of perillic acid has been characterized through experimental measurements and computational predictions, providing valuable insights for pharmaceutical and biochemical applications. The following table summarizes key properties relevant to drug discovery and development:

Table 2: Physicochemical Properties and Predicted ADME Parameters of Perillic Acid

Property	Value	Reference/Method
Average Molecular Weight	166.22 g/mol	[1] [7] [2]
Monoisotopic Mass	166.09938 Da	[1] [7] [2]
Melting Point	132-133°C	[1]
Boiling Point	164-165°C at 10 mmHg	[1]
Water Solubility	1.63 g/L (Predicted)	ALOGPS [1] [6]
logP	2.47 (Predicted)	ALOGPS [1] [6]
pKa (Strongest Acidic)	4.99	ChemAxon [1] [6]
Physiological Charge	-1	ChemAxon [1] [6]
Hydrogen Bond Donor Count	1	[1] [6]
Hydrogen Bond Acceptor Count	2	[1] [6]
Rotatable Bond Count	2	[1] [6]
Polar Surface Area	37.3 Å <sup>2</sup>	ChemAxon [1] [6]
Bioavailability Score	Yes	ChemAxon [1] [6]
Rule of Five Compliance	Yes	[1] [6]

The data presented in Table 2 indicates that perillic acid exhibits favorable **drug-like properties**, including compliance with the **Rule of Five**, which suggests good oral bioavailability potential. The compound's

**moderate lipophilicity** ( $\log P \approx 2.47$ ) balanced with acceptable **water solubility** and relatively low **polar surface area** contribute to its promising physicochemical profile for drug development. The **acidic pKa** value of approximately 4.99 indicates that perillic acid would predominantly exist in its ionized form at physiological pH, potentially influencing its membrane permeability and distribution characteristics [1] [6].

## Natural Occurrence and Metabolic Pathways

### Biological Sources and Natural Origin

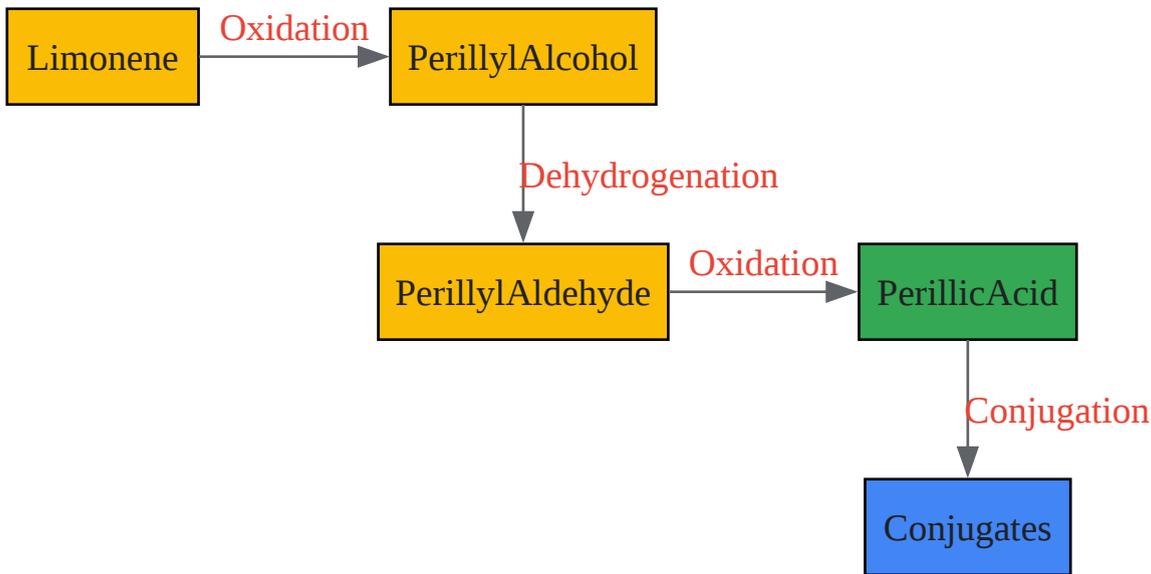
Perillic acid occurs naturally in a diverse range of plant species, particularly those known for producing aromatic oils and terpenoid compounds. According to the **FoodDB** and **NP-MRD** databases, this metabolite has been identified in numerous food sources and medicinal plants, including **Artemisia species**, **citrus fruits**, **herbs**, and various **vegetables**. The widespread occurrence of perillic acid in the plant kingdom underscores its significance as a natural product with potential dietary relevance [2].

The compound functions as a **key metabolite** in the biosynthetic pathways of several monoterpenoids, serving as an intermediate in the transformation of precursor compounds. Its natural abundance in certain plant families, particularly **Apiaceae** and **Asteraceae**, aligns with the known distribution of related terpenoid compounds in these botanical groups. The presence of perillic acid in common food items suggests possible dietary exposure and supports investigations into its potential health implications and biological effects [2] [3].

### Metabolic Pathways and Biotransformation

Perillic acid is primarily recognized as a **major metabolite** of several biologically important monoterpenes, most notably **limonene** and **perillyl alcohol**. The metabolic conversion occurs through oxidative processes mediated by cytochrome P450 enzymes and dehydrogenases, resulting in the formation of this carboxylic acid derivative. Research documented in the **PhytoHub database** indicates that perillic acid has been identified as a metabolite in multiple species, including **humans**, **mice**, **rats**, **rabbits**, **dogs**, and **guinea pigs**, following administration of its precursor compounds [3].

The following diagram illustrates the primary metabolic pathways associated with perillic acid:



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*Figure 1: Metabolic pathway of perillic acid formation and further metabolism*

The metabolic pathway depicts the **biotransformation cascade** from limonene to perillic acid, involving intermediate formation of perillyl alcohol and perillyl aldehyde. This conversion represents a critical **detoxification pathway** and activation step for these monoterpene precursors. Following its formation, perillic acid typically undergoes **further conjugation reactions** (e.g., glucuronidation, sulfation) to enhance its water solubility and facilitate urinary excretion, as evidenced by its detection in plasma and urine samples from various species [3] [8].

The **inter-species variations** in perillic acid metabolism noted in the scientific literature highlight the importance of considering metabolic differences when extrapolating pharmacological or toxicological data between experimental models and humans. The **PhytoHub database** specifically documents these metabolic relationships, emphasizing perillic acid's role as a common metabolite for several food phytochemicals across different biological systems [3].

## Experimental Data and Analytical Protocols

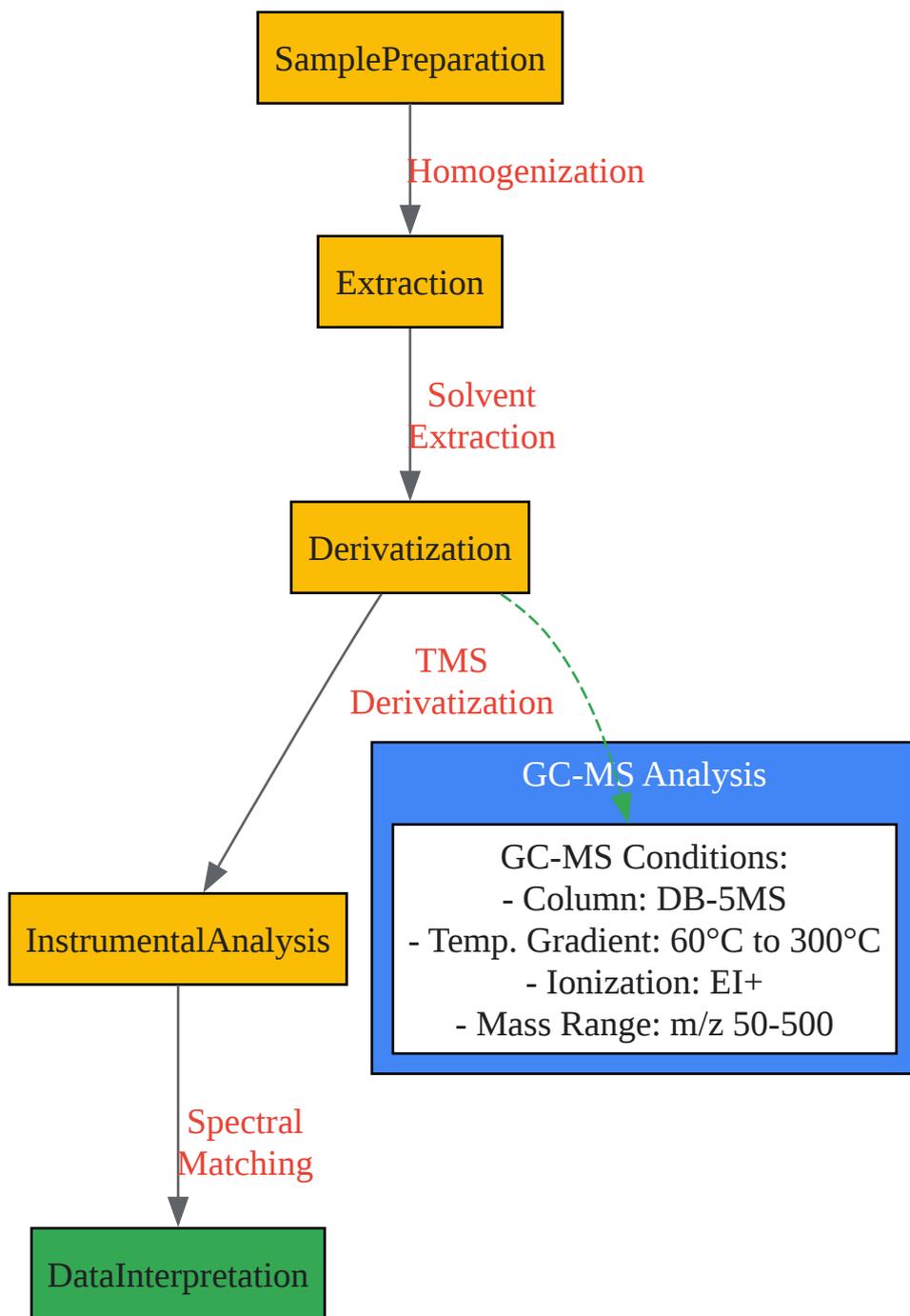
### Spectroscopic Profiles and Analytical Characterization

Comprehensive analytical data for perillic acid is available through multiple databases, providing researchers with reference standards for compound identification and verification. The **experimental spectra** include mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) profiles that collectively enable rigorous structural characterization. Specifically, the **NP-MRD database** contains experimental 2D NMR data ([<sup>1</sup>H, <sup>13</sup>C]-HSQC NMR Spectrum) recorded at 600 MHz in water, offering valuable information about proton-carbon correlations and spatial relationships within the molecule [2].

The mass spectrometric analysis of perillic acid reveals characteristic fragmentation patterns that aid in its identification. The **GC-MS spectrum** (splash10-05di-5910000000-bd8e6a99a4d3b55c9c03) shows a distinct molecular ion and fragment ions consistent with its monoterpene structure. Additionally, **LC-MS/MS spectra** acquired under various collision energies document the compound's behavior in different ionization conditions, providing reference data for liquid chromatography-based assays [1]. These experimental spectra serve as essential benchmarks for the development and validation of analytical methods targeting perillic acid in complex biological matrices.

## Experimental Protocols and Methodologies

Well-established experimental protocols exist for the analysis of perillic acid across different analytical platforms. The following workflow outlines a standardized approach for identifying and quantifying perillic acid in biological samples:



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Figure 2: Experimental workflow for perillic acid analysis in biological samples

For **GC-MS analysis**, perillic acid typically requires **derivatization** to enhance its volatility and detection sensitivity. The recorded GC-MS spectrum corresponds to the **trimethylsilyl (TMS) derivative** of perillic acid, which demonstrates improved chromatographic performance. The experimental parameters include

using a standard non-polar capillary column (e.g., DB-5MS) with a temperature ramp from 60°C to 300°C, electron ionization (EI) at 70 eV, and mass detection in the range of  $m/z$  50-500. These conditions have been shown to effectively separate perillic acid from complex matrices and provide characteristic mass spectral patterns for reliable identification [1].

For **LC-MS/MS applications**, the documented methods typically employ **reverse-phase chromatography** with C18 columns and mobile phases consisting of water and acetonitrile, both modified with volatile acids or buffers to enhance ionization. Detection is achieved using **electrospray ionization (ESI)** in negative mode, capitalizing on the acidic functional group of perillic acid, with multiple reaction monitoring (MRM) transitions established for sensitive quantification. The **collision energies** ranging from 10V to 40V have been optimized to generate characteristic fragment ions while preserving adequate signal intensity for the precursor ion [1].

The **NMR experimental protocol** for perillic acid structure elucidation involves preparing samples in deuterated solvents (e.g.,  $D_2O$ ,  $CDCl_3$ ) at concentrations sufficient for 1D and 2D experiments. The documented [1H, 13C]-HSQC NMR spectrum acquired at 600 MHz provides critical information through heteronuclear single-quantum correlation, establishing direct connectivity between protons and carbon atoms. This methodology enables complete assignment of all hydrogen and carbon resonances in the molecule, serving as a definitive technique for structural verification [2].

## Research Significance and Applications

### Potential Applications in Drug Development

Perillic acid has demonstrated several biologically relevant activities that warrant investigation for pharmaceutical applications. As a **monoterpenoid metabolite**, it represents a promising scaffold for drug development due to its favorable **physicochemical properties** and structural features compatible with known pharmacophores. The compound's **Rule of Five compliance** and predicted bioavailability enhance its attractiveness as a potential lead compound for medicinal chemistry optimization [1] [6].

Research suggests that perillic acid may interact with several biological targets, including enzymes and receptors involved in critical physiological processes. The documented metabolic relationships indicate that perillic acid can be derived from **perillyl alcohol**, a compound that has shown promise in preclinical studies

for various therapeutic applications. This metabolic connection suggests that perillic acid may contribute to the observed pharmacological effects of perillyl alcohol administration, either through its own direct actions or as part of a coordinated metabolic cascade [3] [8].

## Biomarker Potential and Research Implications

The consistent detection of perillic acid as a **circulating metabolite** in multiple species following consumption of precursor compounds positions it as a potential **biomarker of exposure** for limonene and related monoterpenes. This application is particularly relevant for nutritional interventions and clinical trials involving terpene-rich supplements or foods, where perillic acid quantification could provide a objective measure of compliance and internal exposure [3].

Furthermore, the **inter-individual variations** in perillic acid formation and elimination noted in the scientific literature highlight its potential utility in **personalized nutrition** and **precision medicine** approaches. Understanding the factors influencing these metabolic differences, such as genetic polymorphisms in metabolic enzymes or interactions with concomitant medications, could enhance our ability to predict individual responses to monoterpene-containing interventions and optimize their therapeutic application [3].

From a drug development perspective, the comprehensive **ADME profiling** of perillic acid, including its absorption characteristics, metabolic fate, and elimination pathways, provides valuable insights for pharmaceutical scientists. The documented detection of perillic acid in both plasma and urine samples confirms its systemic exposure and elimination route, informing dosage regimen design and pharmacokinetic monitoring strategies for related drug candidates [3].

## Conclusion

This comprehensive technical assessment of perillic acid consolidates essential chemical, analytical, and biological information from authoritative databases to support ongoing research efforts. The compound's well-characterized **chemical properties**, **established metabolic pathways**, and **documented analytical methods** provide a solid foundation for further investigation into its potential applications in pharmaceutical development, nutritional science, and chemical biology.

The extensive **spectroscopic data** and **experimental protocols** summarized in this review offer practical guidance for researchers identifying or quantifying perillic acid in various matrices. Meanwhile, the **database cross-references** and **chemical classification** facilitate efficient navigation of the complex landscape of chemical information resources. As research continues to elucidate the biological activities and potential health implications of perillic acid and related monoterpenoids, this technical profile serves as a consolidated reference point for scientists across multiple disciplines engaged in the study of this biologically relevant metabolite.

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To cite this document: Smolecule. [Comprehensive Technical Profile of Perillic Acid: Chemical Properties, Metabolism, and Research Applications]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3312019#perillic-acid-chebi-database-entry]

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